(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide
Description
(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide is a chiral small molecule characterized by a stereospecific (2S)-configured aminopropanamide backbone linked to a 4-(1,3-benzothiazol-2-yl)phenyl group. The benzothiazole moiety is a heterocyclic aromatic system fused with a benzene ring and a thiazole ring, conferring unique electronic and steric properties. Its stereochemistry and substitution pattern may influence bioavailability, target binding affinity, and metabolic stability .
Properties
CAS No. |
691846-96-5 |
|---|---|
Molecular Formula |
C16H15N3OS |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C16H15N3OS/c1-10(17)15(20)18-12-8-6-11(7-9-12)16-19-13-4-2-3-5-14(13)21-16/h2-10H,17H2,1H3,(H,18,20)/t10-/m0/s1 |
InChI Key |
UGGBRMZAPMOOQC-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. Various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, have been employed to achieve the synthesis of benzothiazole derivatives . Industrial production methods often utilize green chemistry principles, such as the use of environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide undergoes several types of chemical reactions, including:
Oxidation: Using reagents like hydrogen peroxide (H₂O₂) or Dess-Martin periodinane (DMP) to form oxidized products.
Reduction: Employing reducing agents such as sodium borohydride (NaBH₄) to yield reduced derivatives.
Substitution: Reacting with halogens or other electrophiles to form substituted benzothiazole derivatives.
Common reagents and conditions used in these reactions include DMSO as a solvent and iodine as a catalyst. Major products formed from these reactions include various substituted benzothiazoles .
Scientific Research Applications
(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby blocking its activity and exerting its anti-tubercular effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of (2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide are listed below, with key differences highlighted (Table 1).
Table 1: Structural and Functional Comparison of Analogs
Key Findings from Structural Comparisons
Benzothiazole vs. Thiazole/Phenylthiazole Cores
The benzothiazole core in the target compound provides a rigid, planar structure conducive to intercalation or binding to hydrophobic enzyme pockets. In contrast, phenylthiazole analogs (e.g., Cpd 9–12 in ) exhibit greater conformational flexibility, which may reduce target specificity but improve solubility .
Substituent Effects
- Electron-Withdrawing Groups (e.g., Cl) : Chlorophenyl substitution (Cpd 10) enhances metabolic stability by reducing oxidative degradation but may decrease bioavailability due to increased molecular weight .
- Hydrophobic vs. Polar Groups : Indole (Cpd 9) and benzyloxy-imidazole (Cpd 12) substituents balance hydrophobicity and hydrogen-bonding capacity, influencing cell permeability and target engagement .
Stereochemistry and Backbone Modifications
The (2S)-configuration in the target compound is critical for chiral recognition in enzyme-binding sites. Analogs with unsaturated ketones () or hydroxamic acid groups (e.g., Cpd 1D–5D in ) demonstrate divergent mechanisms, such as HDAC inhibition, highlighting the role of functional groups in dictating biological activity .
Pharmacokinetic Implications Compounds with methylbenzothiazole () or hydroxamic acid () moieties show improved pharmacokinetic profiles in preclinical studies, suggesting that the target compound may require structural optimization for enhanced efficacy .
Biological Activity
(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is a derivative of benzothiazole, which is known for its diverse biological activities. The structural formula can be represented as follows:
Key Features
- Benzothiazole moiety : Contributes to the compound's biological activity.
- Amine group : Enhances solubility and interaction with biological targets.
Anticancer Properties
Research has shown that compounds related to benzothiazole exhibit notable anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: Cytotoxicity Testing
In a study evaluating the cytotoxicity of several benzothiazole derivatives, (2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide exhibited an IC50 value in the micromolar range against MCF-7 breast cancer cells. This suggests that the compound may induce apoptosis in cancer cells through mechanisms involving:
- p53 activation : Leading to increased expression of pro-apoptotic factors.
- Caspase activation : Triggering the apoptotic pathway.
The proposed mechanism of action for (2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide involves:
- Inhibition of cell proliferation : By interfering with cell cycle progression.
- Induction of apoptosis : Through mitochondrial pathways and caspase activation.
Other Biological Activities
Beyond anticancer properties, this compound has shown potential in other therapeutic areas:
- Antimicrobial Activity : Exhibits activity against various bacterial strains.
- Anti-inflammatory Effects : May modulate inflammatory pathways, providing therapeutic benefits in chronic inflammatory diseases.
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 15.63 | Apoptosis via p53 activation |
| Antimicrobial | E. coli | 10.0 | Cell membrane disruption |
| Anti-inflammatory | RAW 264.7 | 20.0 | Cytokine modulation |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of (2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide has been optimized to enhance yield and purity. SAR studies indicate that modifications to the benzothiazole ring can significantly influence biological activity. For example:
- Electron-donating groups (EDGs) on the phenyl ring increase anticancer potency.
- Electron-withdrawing groups (EWGs) tend to reduce activity.
In Vivo Studies
Preliminary in vivo studies have demonstrated promising results in animal models for cancer treatment. These studies are crucial for understanding the pharmacokinetics and bioavailability of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
